2-{[2-(dimethylamino)ethyl]sulfanyl}-6-hydroxy-5-propylpyrimidin-4(3H)-one
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Overview
Description
2-{[2-(dimethylamino)ethyl]sulfanyl}-6-hydroxy-5-propylpyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidinone class This compound features a pyrimidine ring substituted with a hydroxy group, a propyl group, and a dimethylaminoethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(dimethylamino)ethyl]sulfanyl}-6-hydroxy-5-propylpyrimidin-4(3H)-one typically involves multi-step organic reactions
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 6-position can be introduced via selective hydroxylation using reagents such as hydrogen peroxide in the presence of a catalyst.
Attachment of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides.
Addition of the Dimethylaminoethylthio Group: The final step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with 2-(dimethylamino)ethanethiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(dimethylamino)ethyl]sulfanyl}-6-hydroxy-5-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The pyrimidinone ring can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.
Substitution: The dimethylaminoethylthio group can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidinones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the dimethylamino group suggests potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest it may have activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(dimethylamino)ethyl]sulfanyl}-6-hydroxy-5-propylpyrimidin-4(3H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The dimethylamino group could facilitate binding to active sites, while the hydroxy and propyl groups could influence the compound’s overall pharmacokinetics and dynamics.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(dimethylamino)ethyl]sulfanyl}-6-hydroxy-5-nonylpyrimidin-4(3H)-one: Similar structure but with a nonyl group instead of a propyl group.
2-{[2-(dimethylamino)ethyl]sulfanyl}-6-hydroxy-5-methylpyrimidin-4(3H)-one: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
The uniqueness of 2-{[2-(dimethylamino)ethyl]sulfanyl}-6-hydroxy-5-propylpyrimidin-4(3H)-one lies in its specific combination of substituents, which can influence its chemical reactivity and potential applications. The propyl group provides a balance between hydrophobicity and steric effects, which can be advantageous in certain chemical and biological contexts.
Properties
Molecular Formula |
C11H19N3O2S |
---|---|
Molecular Weight |
257.35 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethylsulfanyl]-4-hydroxy-5-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H19N3O2S/c1-4-5-8-9(15)12-11(13-10(8)16)17-7-6-14(2)3/h4-7H2,1-3H3,(H2,12,13,15,16) |
InChI Key |
UAIPGPPFAXYKTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)SCCN(C)C)O |
Origin of Product |
United States |
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